Binding Affinity Comparison: CB2 Receptor Antagonist 3 vs. SR144528 and AM630
CB2 receptor antagonist 3 exhibits a Kd of 39 nM for human CB2R . This affinity is 65-fold weaker than SR144528 (Ki = 0.6 nM) [1], yet comparable to AM630 (Ki = 31.2 nM) [2]. The intermediate affinity of CB2 receptor antagonist 3 positions it as a moderate-potency tool compound that avoids the potential receptor saturation and prolonged washout associated with subnanomolar binders like SR144528.
| Evidence Dimension | CB2 receptor binding affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 39 nM |
| Comparator Or Baseline | SR144528: Ki = 0.6 nM [1]; AM630: Ki = 31.2 nM [2] |
| Quantified Difference | SR144528 exhibits ~65-fold higher affinity than CB2 receptor antagonist 3; AM630 exhibits ~1.25-fold higher affinity |
| Conditions | Human CB2 receptor expressed in CHO cell membranes; radioligand displacement assay |
Why This Matters
Moderate affinity may be advantageous for reversible pharmacological studies requiring washout or for probing partial receptor occupancy without saturation effects.
- [1] Rinaldi-Carmona M, Barth F, Millan J, et al. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor. J Pharmacol Exp Ther. 1998;284(2):644-650. View Source
- [2] TargetMol. AM630 (6-Iodopravadoline) Product Datasheet. Accessed 2026. AM630 is a CB2 antagonist with Ki=31.2 nM. View Source
